(2-Methyl-4-(1H-pyrrol-1-yl)phenyl)boronic acid
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Overview
Description
(2-Methyl-4-(1H-pyrrol-1-yl)phenyl)boronic acid is an organic compound with the molecular formula C11H12BNO2. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-(1H-pyrrol-1-yl)phenyl)boronic acid typically involves the reaction of 2-methyl-4-bromoaniline with pyrrole in the presence of a palladium catalyst. The resulting intermediate is then subjected to a boronation reaction using a boronic acid reagent such as bis(pinacolato)diboron. The reaction conditions often include the use of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-4-(1H-pyrrol-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Borane derivatives.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
(2-Methyl-4-(1H-pyrrol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Methyl-4-(1H-pyrrol-1-yl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the detection and quantification of certain biomolecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the pyrrole and methyl groups, making it less versatile in certain applications.
4-(1H-Pyrrol-1-yl)benzoic acid: Contains a carboxylic acid group instead of a boronic acid group, leading to different reactivity and applications.
Uniqueness
(2-Methyl-4-(1H-pyrrol-1-yl)phenyl)boronic acid is unique due to the presence of both a pyrrole ring and a boronic acid group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C11H12BNO2 |
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Molecular Weight |
201.03 g/mol |
IUPAC Name |
(2-methyl-4-pyrrol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H12BNO2/c1-9-8-10(13-6-2-3-7-13)4-5-11(9)12(14)15/h2-8,14-15H,1H3 |
InChI Key |
YMNJSYQYWJGOJO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2C=CC=C2)C)(O)O |
Origin of Product |
United States |
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